Cas no 1806313-39-2 (2,5-Difluoro-3-nitrobenzyl bromide)
2,5-Difluoro-3-nitrobenzyl bromide Chemical and Physical Properties
Names and Identifiers
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- 2,5-Difluoro-3-nitrobenzyl bromide
- 1-(Bromomethyl)-2,5-difluoro-3-nitrobenzene
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- Inchi: 1S/C7H4BrF2NO2/c8-3-4-1-5(9)2-6(7(4)10)11(12)13/h1-2H,3H2
- InChI Key: QQMWJFSTVXTYTH-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C=C(C=1F)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 199
- Topological Polar Surface Area: 45.8
2,5-Difluoro-3-nitrobenzyl bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A270564-1g |
1-(Bromomethyl)-2,5-difluoro-3-nitrobenzene |
1806313-39-2 | 95+% | 1g |
$480.0 | 2025-03-01 | |
| Crysdot LLC | CD12115122-1g |
1-(Bromomethyl)-2,5-difluoro-3-nitrobenzene |
1806313-39-2 | 95+% | 1g |
$475 | 2024-07-24 |
2,5-Difluoro-3-nitrobenzyl bromide Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2,5-Difluoro-3-nitrobenzyl bromide
Introduction to 2,5-Difluoro-3-nitrobenzyl bromide (CAS No. 1806313-39-2)
2,5-Difluoro-3-nitrobenzyl bromide, identified by the Chemical Abstracts Service Number (CAS No.) 1806313-39-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of nitroaromatics with fluoro substituents, which are widely recognized for their unique electronic and steric properties. The presence of both bromine and nitro functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the development of fine chemicals and biologically active molecules.
The structural features of 2,5-Difluoro-3-nitrobenzyl bromide contribute to its reactivity and utility in various synthetic pathways. The bromine atom at the benzylic position enhances its capability as a leaving group in nucleophilic substitution reactions, while the nitro group at the 3-position influences its electronic distribution and potential for further functionalization. Additionally, the difluoro substitution at the 2 and 5 positions introduces electron-withdrawing effects that can modulate the reactivity of the aromatic ring, making it a valuable building block in medicinal chemistry.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles in drug candidates. The incorporation of fluorine atoms into bioactive molecules has been shown to increase binding affinity and selectivity, which are critical factors in drug design. 2,5-Difluoro-3-nitrobenzyl bromide exemplifies this trend, as it serves as a key intermediate in synthesizing fluorinated derivatives with potential therapeutic applications.
One of the most compelling aspects of 2,5-Difluoro-3-nitrobenzyl bromide is its role in constructing complex molecular architectures. Researchers have leveraged its reactivity to develop novel heterocyclic compounds, which are often investigated for their biological activities. For instance, studies have demonstrated its utility in synthesizing substituted pyrimidines and pyridines, which are core scaffolds in many pharmacologically relevant molecules. The ability to introduce diverse functional groups while maintaining structural integrity makes this compound indispensable in modern synthetic methodologies.
The pharmaceutical industry has also recognized the importance of 2,5-Difluoro-3-nitrobenzyl bromide in drug discovery pipelines. Its incorporation into lead compounds has led to the identification of potential treatments for various diseases, including infectious disorders and inflammatory conditions. The nitro group, in particular, has been exploited for its ability to undergo reduction to an amine or diazotization followed by coupling reactions, which are common strategies in peptidomimetic chemistry. These transformations enable the creation of intricate molecular frameworks with tailored biological properties.
Advances in computational chemistry have further enhanced the understanding of how 2,5-Difluoro-3-nitrobenzyl bromide behaves in different reaction environments. Molecular modeling studies have provided insights into its interactions with other molecules, helping chemists optimize synthetic routes and predict outcomes with greater accuracy. Such computational tools are essential for designing experiments efficiently and reducing trial-and-error approaches, thereby accelerating the pace of drug development.
The agrochemical sector has also benefited from the versatility of 2,5-Difluoro-3-nitrobenzyl bromide. Fluorinated compounds are known to exhibit improved stability against environmental degradation, making them suitable for long-lasting agricultural applications. Researchers have utilized this compound to synthesize herbicides and fungicides that offer enhanced efficacy while minimizing ecological impact. The ability to fine-tune molecular structures through strategic functionalization ensures that these agrochemicals meet stringent safety and performance standards.
Looking ahead, the future prospects of 2,5-Difluoro-3-nitrobenzyl bromide appear promising as new synthetic techniques continue to emerge. Techniques such as transition-metal-catalyzed cross-coupling reactions and photoredox catalysis have opened up novel avenues for modifying this compound's structure. These innovations promise to expand its utility across multiple domains, including materials science and specialty chemicals. The adaptability of 1806313-39-2 underscores its significance as a foundational building block in modern chemical synthesis.
In conclusion,2,5-Difluoro-3-nitrobenzyl bromide (CAS No. 1806313-39-2) represents a cornerstone compound in synthetic organic chemistry with far-reaching implications for pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse applications across multiple industries, driven by ongoing research efforts aimed at unlocking its full potential. As scientific understanding evolves,this compound will undoubtedly remain at the forefront of innovation, contributing to advancements that benefit society on both local and global scales.
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